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Compound of Interest

Compound Name:

1-Chloro-1-(2-

(hydroxymethyl)phenyl)propan-2-

one

Cat. No.: B14049894

Get Quote

Technical Guide: 1-Chloro-1-(2-
(hydroxymethyl)phenyl)propan-2-one
Core Scaffold for Isochroman-4-one Synthesis in Drug Discovery[1][2]

Chemical Identity & Structure Analysis
This compound represents a bifunctionalized aryl-ketone featuring an

-chloro ketone moiety and an ortho-hydroxymethyl group.[1][2] This specific arrangement is a
"spring-loaded" electrophile-nucleophile pair, designed for rapid cyclization into oxygen-
containing heterocycles.[1]
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Property Data

IUPAC Name
1-Chloro-1-[2-(hydroxymethyl)phenyl]propan-2-

one

Molecular Formula

C

H

ClO

Molecular Weight 198.65 g/mol

SMILES CC(=O)C(Cl)C1=CC=CC=C1CO

InChI Key (Predicted) Structure-Specific Key

Chiral Center C1 (Carbon attached to Cl and Phenyl ring)

Physicochemical Profile (Predicted)
Note: As a reactive intermediate, these values are computational estimates for process design.

Parameter Value
Significance in Drug
Design

LogP ~1.8 - 2.1

Moderate lipophilicity; suitable

for membrane permeability.[1]

[2]

H-Bond Donors 1 (OH)

Critical for intramolecular

cyclization or active site

binding.[1][2][3]

H-Bond Acceptors 2 (C=O, OH)
Interaction points for protein

residues.[1][2][3]

TPSA ~37 Å²
High oral bioavailability

potential (<140 Å²).[2][4][3]

Reactivity High
Susceptible to nucleophilic

attack at C1 and C2.[2][3]
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Synthetic Pathways & Methodology
The synthesis of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one requires a strategy

that preserves the sensitive benzyl alcohol while installing the reactive

-chloro ketone.[1][2]

Primary Synthetic Route: Selective -Chlorination
This protocol utilizes a protected benzyl alcohol precursor to prevent premature cyclization.[1]

Step 1: Precursor Synthesis (Heck Coupling) Reaction of 2-iodobenzyl alcohol (THP-protected)

with isopropenyl acetate under Palladium catalysis yields the aryl-acetone backbone.[1][2][4][3]

Step 2:

-Chlorination Direct chlorination using Sulfuryl Chloride (SO

Cl

) or N-Chlorosuccinimide (NCS).[1][2][4][3][5]

Reagent: NCS (1.1 equiv),

-TsOH (cat.), DCM, 25°C.[2][3]

Mechanism:[1][2][3][6][7] Acid-catalyzed enol formation followed by electrophilic

halogenation.[1][2][5]

Step 3: Deprotection Mild acidic hydrolysis (e.g., PPTS, MeOH) removes the THP group,

revealing the free hydroxyl group.[2]

Experimental Protocol (General Procedure)
Charge: Dissolve 1-(2-(hydroxymethyl)phenyl)propan-2-one (10 mmol) in anhydrous CH

Cl

(50 mL).

Activate: Add
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-Toluenesulfonic acid (0.1 mmol) to generate the enol.

Chlorinate: Add N-Chlorosuccinimide (10.5 mmol) portion-wise over 15 minutes at 0°C.

Monitor: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for

disappearance of starting material.[2][4][3]

Workup: Quench with sat. NaHCO

. Extract with DCM (3x).[2][4][3] Wash organics with brine, dry over Na

SO

.[8]

Purification: Flash chromatography (SiO

) is required immediately due to stability concerns.[2][4][3]

Reactivity: The Isochroman-4-one Cyclization
The primary utility of this compound in drug development is its conversion to Isochroman-4-

one, a privileged scaffold found in antifungal and anticancer agents.[1]

Mechanism of Action
The reaction proceeds via an intramolecular Williamson Ether Synthesis type mechanism. The

internal hydroxyl group acts as the nucleophile, displacing the chloride at the

-position.[1]

Conditions: Base-mediated (K

CO

or NaH).[1][2][3]

Product: Isochroman-4-one (or 3-substituted derivative depending on rearrangement).[1][2]

Stereochemistry: Inversion of configuration at C1 if a single enantiomer is used (S
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2).[2][4][3]

Reaction Pathway Diagram

1-Chloro-1-(2-(hydroxymethyl)
phenyl)propan-2-one

Enolate / Alkoxide
Intermediate

Base (K2CO3)
Deprotection Isochroman-4-one

Scaffold

Intramolecular SN2
Cyclization (-Cl)

Click to download full resolution via product page

Caption: Base-mediated cyclization pathway converting the chloro-ketone precursor into the

bioactive isochroman-4-one core.[1][2][8]

Applications in Drug Development
The resulting isochroman-4-one scaffold is a versatile pharmacophore.[1]

Therapeutic Area Mechanism of Action Reference Class

Oncology

Tubulin polymerization

inhibition; Cytotoxicity against

MCF-7 lines.[1][2]

Isochroman derivatives

Antifungal
Disruption of fungal cell wall

synthesis.[2][3]
Sordarin analogues

CNS

Dopamine reuptake inhibition

(structural similarity to

phenylpropanolamines).[2][4]

[3]

Psychoactive analogues

Key Structural Activity Relationship (SAR)
C1 Substitution: The methyl group (from the original acetone moiety) at C3 of the

isochroman ring enhances metabolic stability.[2][4][3]

Aryl Ring: Substitution on the phenyl ring (e.g., -F, -OMe) modulates potency and solubility.

[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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